molecular formula C40H40F6IrN4P B8071759 4,4'-Di-tert-butyl-2,2'-bipyridine; bis[2-(pyridin-2-yl)phenyl]iridiumylium; hexafluoro-lambda5-phosphanuide

4,4'-Di-tert-butyl-2,2'-bipyridine; bis[2-(pyridin-2-yl)phenyl]iridiumylium; hexafluoro-lambda5-phosphanuide

Cat. No.: B8071759
M. Wt: 914.0 g/mol
InChI Key: VCIVELSSYHAWGC-UHFFFAOYSA-N
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Description

4,4’-Di-tert-butyl-2,2’-bipyridine; bis[2-(pyridin-2-yl)phenyl]iridiumylium; hexafluoro-lambda5-phosphanuide is a complex compound that combines a bipyridine ligand with an iridium center and a hexafluorophosphate counterion. This compound is notable for its applications in catalysis and materials science, particularly in the development of light-emitting devices and as a catalyst in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Di-tert-butyl-2,2’-bipyridine typically involves the reaction of 4-tert-butylpyridine with 2-bromo-4-tert-butylpyridine under Hiyama-Denmark cross-coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as cesium carbonate, in an organic solvent like tetrahydrofuran. The product is then purified by column chromatography to yield the desired bipyridine ligand .

For the preparation of bis[2-(pyridin-2-yl)phenyl]iridiumylium, the iridium complex is synthesized by reacting iridium trichloride with 2-(pyridin-2-yl)phenyl ligands in the presence of a base, such as sodium carbonate, in a solvent like dimethylformamide. The resulting complex is then treated with hexafluorophosphoric acid to form the hexafluorophosphate salt .

Industrial Production Methods

Industrial production of these compounds follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,4’-Di-tert-butyl-2,2’-bipyridine and its iridium complex undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the iridium complex can yield higher oxidation state species, while reduction can produce lower oxidation state complexes .

Mechanism of Action

The mechanism by which 4,4’-Di-tert-butyl-2,2’-bipyridine and its iridium complex exert their effects involves coordination to metal centers, facilitating various catalytic processes. The bipyridine ligand stabilizes the metal center, allowing for efficient electron transfer and activation of substrates. In biological applications, the luminescent properties of the iridium complex enable imaging and therapeutic effects through the generation of reactive oxygen species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Di-tert-butyl-2,2’-bipyridine is unique due to the presence of tert-butyl groups, which provide steric hindrance and enhance the stability of the complex. This makes it particularly useful in catalytic applications where stability and selectivity are crucial .

Properties

IUPAC Name

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;iridium(3+);2-phenylpyridine;hexafluorophosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2.2C11H8N.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*1-6,8-9H;;/q;3*-1;+3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIVELSSYHAWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ir+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H40F6IrN4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

914.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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